molecular formula C23H27N3O5S B2461404 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone CAS No. 886906-29-2

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone

Cat. No. B2461404
CAS RN: 886906-29-2
M. Wt: 457.55
InChI Key: BPAZJMVEWBEBDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H27N3O5S and its molecular weight is 457.55. The purity is usually 95%.
BenchChem offers high-quality 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Agents

A study by Vinaya et al. (2008) discussed the synthesis of medicinally important compounds containing sulfonamide and carboxamide groups with a substituted benzophenone moiety. These compounds, including analogs with dimethoxybenzoyl and piperidinyl elements, were evaluated for their antibacterial activities. The research identified certain compounds within this series that showed potent antibacterial activities against standard strains of both Gram-positive and Gram-negative bacteria, highlighting their potential as therapeutic agents (Vinaya et al., 2008).

Antioxidant and Enzyme Inhibition

A series of benzenesulfonamides incorporating triazine moieties substituted with various amines, including piperidine, was investigated by Lolak et al. (2020). These compounds were evaluated for their antioxidant properties and inhibitory activity against enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are associated with neurodegenerative diseases. The study found moderate antioxidant activity and significant enzyme inhibition by some compounds, suggesting their potential in treating conditions like Alzheimer's and Parkinson's diseases (Lolak et al., 2020).

Antileukemic Activity

Research by Vinaya et al. (2012) explored the synthesis of novel derivatives of 2‐(4‐(2,4‐dimethoxybenzoyl)phenoxy)‐1‐(4‐(3‐(piperidin‐4‐yl)propyl)piperidin‐1‐yl)ethanone and evaluated their antileukemic activity against human leukemic cell lines. Some derivatives exhibited significant antiproliferative activity, indicating their potential as antileukemic agents. This research underscores the importance of structural modification in enhancing the therapeutic efficacy of chemical compounds (Vinaya et al., 2012).

properties

IUPAC Name

2-[2-[(3,5-dimethoxyphenyl)methylsulfonyl]benzimidazol-1-yl]-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O5S/c1-30-18-12-17(13-19(14-18)31-2)16-32(28,29)23-24-20-8-4-5-9-21(20)26(23)15-22(27)25-10-6-3-7-11-25/h4-5,8-9,12-14H,3,6-7,10-11,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPAZJMVEWBEBDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)CS(=O)(=O)C2=NC3=CC=CC=C3N2CC(=O)N4CCCCC4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(piperidin-1-yl)ethanone

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